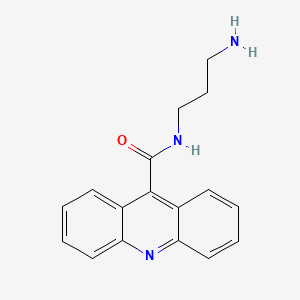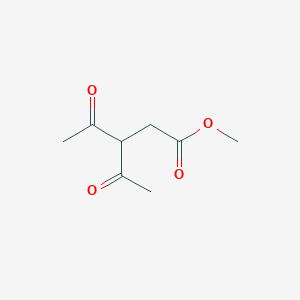
N-(2,6-Diisopropylphenyl)formamide
Descripción general
Descripción
N-(2,6-Diisopropylphenyl)formamide is a chemical compound with the empirical formula C13H19NO. It exhibits a non-planar structure, where the 2,6-diisopropylphenyl ring is tilted at a dihedral angle of 77.4° with respect to the formamide group. This unique dihedral angle arises due to the presence of bulky isopropyl groups on the ortho positions of the phenyl ring, which increases torsional strain .
Synthesis Analysis
The synthesis of N-(2,6-Diisopropylphenyl)formamide involves various methods. One such method includes the reaction of 2,6-diisopropylaniline with formic acid or formic acid derivatives .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
N-(2,6-Diisopropylphenyl)formamide has been studied for its unique non-planar structure, which exhibits the largest dihedral angle known among structurally characterized formamides . This characteristic makes it a subject of interest in crystallography to understand molecular conformations and the effects of substituents on molecular geometry.
Organic Synthesis
As an organic building block, this compound can be utilized in the synthesis of more complex molecules. Its formamide group is a key functional group in organic chemistry, often serving as a starting point for the synthesis of amines, amides, and other derivatives .
Medicinal Chemistry
In medicinal chemistry, N-(2,6-Diisopropylphenyl)formamide could be used as a precursor or intermediate in the synthesis of pharmaceutical compounds. The bulky diisopropylphenyl group may be leveraged to influence the pharmacokinetic properties of potential drug candidates .
Agricultural Chemistry
While specific applications in agriculture are not directly cited, compounds like N-(2,6-Diisopropylphenyl)formamide can be involved in the synthesis of agrochemicals or as a structural motif in the development of new pesticides or herbicides .
Material Science
The unique structural properties of N-(2,6-Diisopropylphenyl)formamide may influence the development of novel materials, particularly in the design of organic semiconductors or other electronic materials where molecular packing and electronic properties are crucial .
Analytical Chemistry
In analytical chemistry, N-(2,6-Diisopropylphenyl)formamide can be used as a standard or reference compound due to its well-characterized structure. It may also play a role in method development for the detection and quantification of related compounds .
Biochemistry Research
This compound’s potential role in biochemistry research lies in its use as a building block for the synthesis of biomolecules or as a moiety in bioconjugation reactions to study biological processes or interactions .
Environmental Impact Studies
The environmental impact of chemicals is an important area of study. N-(2,6-Diisopropylphenyl)formamide could be examined for its biodegradability, toxicity, and long-term effects on ecosystems as part of environmental risk assessments .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-10H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCULERWAGEILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476554 | |
| Record name | N-(2,6-Diisopropylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Diisopropylphenyl)formamide | |
CAS RN |
84250-69-1 | |
| Record name | N-(2,6-Diisopropylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Diisopropylphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)







